Au-Y Bond Strength Exceeds Au-Au Bond in Pure Gold Clusters
Density functional theory (DFT) calculations demonstrate that the Au-Y bond in yttrium-doped gold clusters (Auₙ₋₁Y) is stronger than the Au-Au bond in corresponding pure gold clusters. The Y atom maximizes its coordination with neighboring Au atoms in the lowest-energy equilibrium structures, reflecting the energetic favorability of Au-Y bonding over Au-Au bonding [1]. The average bond lengths in Auₙ₋₁Y bimetallic clusters (n ≤ 9) are shorter than those in pure gold and yttrium clusters, indicating stronger interatomic interactions [1].
| Evidence Dimension | Relative bond strength |
|---|---|
| Target Compound Data | Au-Y bond stronger than Au-Au bond; average bond lengths in Auₙ₋₁Y are shorter than in pure Au clusters |
| Comparator Or Baseline | Pure gold clusters (Auₙ); Au-Au bond |
| Quantified Difference | Qualitative comparison (bond strength ordering established by DFT) |
| Conditions | DFT calculations (GGA/LDA) for gas-phase clusters, n ≤ 9 |
Why This Matters
The stronger Au-Y bond implies enhanced thermal and chemical stability of yttrium-doped gold catalysts compared to pure gold, directly impacting catalyst lifetime and performance under reaction conditions.
- [1] Mao, H. P., Wang, H. Y., & Sheng, Y. (2008). Density functional study on structural and electronic properties of bimetallic gold–yttrium clusters: comparison with pure gold and yttrium clusters. Chinese Physics B, 17(6), 2110. View Source
